

Encaleret in Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Encaleret*

Cat. No.: *B607308*

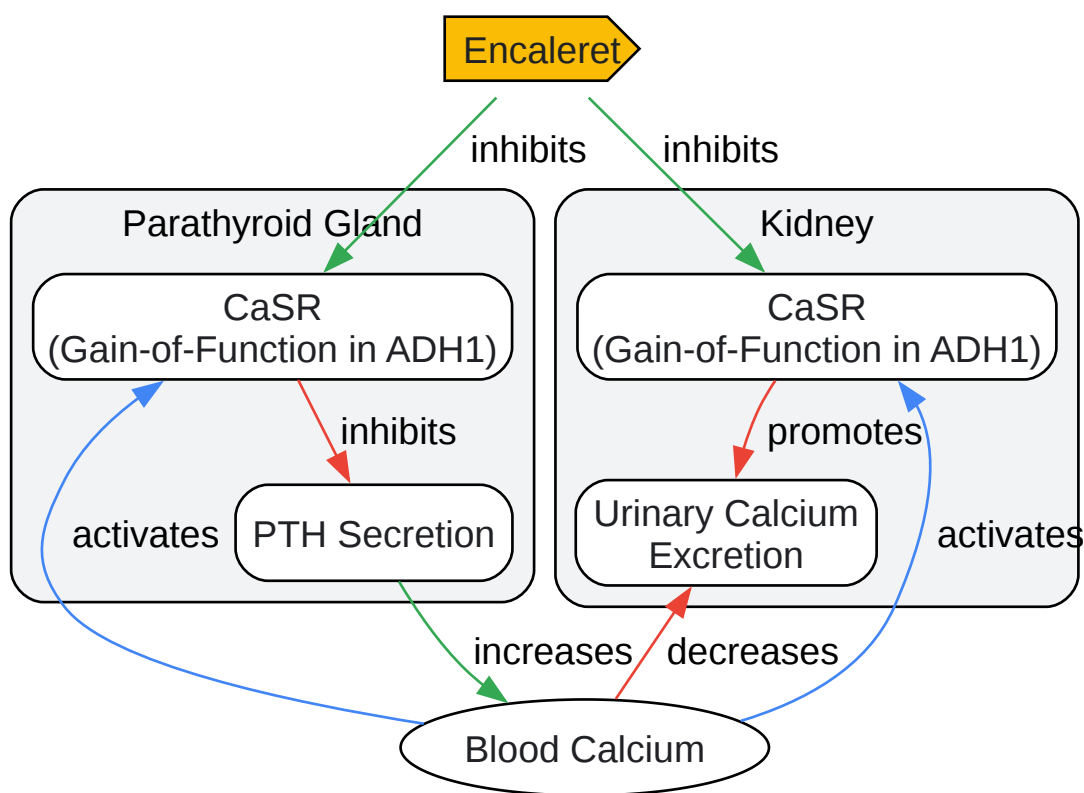
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For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage, administration, and experimental protocols for **Encaleret** as investigated in clinical trials. The information is compiled from publicly available data on Phase 2 and Phase 3 studies, primarily in patients with Autosomal Dominant Hypocalcemia Type 1 (ADH1) and post-surgical hypoparathyroidism.

Encaleret is an investigational, orally administered, negative allosteric modulator of the calcium-sensing receptor (CaSR)[1][2]. By inhibiting the CaSR, **Encaleret** is designed to address the underlying pathophysiology of conditions like ADH1, which is caused by gain-of-function mutations in the CASR gene[2][3][4]. These mutations lead to increased CaSR sensitivity to extracellular calcium, resulting in hypocalcemia, hypercalciuria, and inappropriately low parathyroid hormone (PTH) levels[1][3][5]. **Encaleret** aims to normalize these mineral homeostases[1][6].

Signaling Pathway of Encaleret

Encaleret acts as a calcilytic, a negative allosteric modulator of the CaSR. In ADH1, the CaSR is overly sensitive to calcium, suppressing PTH secretion from the parathyroid gland and increasing calcium excretion from the kidneys, even when blood calcium is low. **Encaleret** binds to the CaSR and reduces its signaling, thereby restoring a more normal response to extracellular calcium. This leads to increased PTH secretion and decreased urinary calcium excretion, which in turn helps to normalize blood calcium levels.



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Figure 1: **Encaleret's** Mechanism of Action on the CaSR Pathway.

Dosage and Administration in Clinical Trials

Encaleret has been administered orally, typically as a film-coated tablet, in both inpatient and outpatient settings[3][7]. Dosing has been individualized based on patient response, with the goal of normalizing blood and urine calcium levels[3][7].

Phase 2b Study (NCT04581629) in ADH1

This open-label study involved dose-ranging and maintenance periods. Participants discontinued standard-of-care treatments like calcium and active vitamin D supplements before starting **Encaleret**[3][8][9].

Table 1: Dosing Regimens in the Phase 2b Study for ADH1

Study Period	Duration	Dosing Strategy	Dosage Range/Mean Dose	Administration Frequency
Period 1	5 days (inpatient)	Ascending dose escalation[10]	Started at 30 mg, up to 180 mg BID. Day 5 Mean: 350.0±22.4 mg/day[9][11]	Once daily for first 3 days, then twice daily (BID) [10]
Period 2	5 days (inpatient)	Individualized dose based on Period 1 response[10]	Day 5 Mean: 178.3±123.7 mg/day[11]	Twice daily (BID) [3]
Period 3	24 weeks (outpatient)	Dose adjustments to maintain eucalcemia[3]	Wide range (5 to 190 mg). Week 24 Mean: 172.0±140 mg/day[3][11]	Twice daily (BID) [3]
Long-Term Extension	Up to 2 years	Continued individualized dosing[10]	Not specified	Twice daily (BID) [10]

Phase 2 Proof-of-Concept Study in Post-Surgical Hypoparathyroidism

This study evaluated the PTH-independent effects of **Encaleret**.

Table 2: Dosing in Phase 2 Proof-of-Concept Study

Patient Population	Number of Participants	Dosage	Duration	Key Administration Note
Post-Surgical Hypoparathyroidism	10	162 mg twice daily (BID)[12][13]	Up to 5 days[12][13]	Calcitriol was discontinued one day prior to the first dose[12][13].

Phase 3 CALIBRATE Study (NCT05680818) in ADH1

This pivotal, randomized study compared **Encaleret** to standard of care[14].

Table 3: CALIBRATE Phase 3 Study Design

Study Period	Duration	Treatment Arm	Dosing Strategy
Titration Period	20 weeks	Encaleret	Dose adjusted to achieve normal blood and urine calcium[14]
Standard of Care (SoC)	Continued calcium and/or active Vitamin D[7][14]		
Maintenance Period	4 weeks	Encaleret	Maintained dose from titration period[14]
Standard of Care (SoC)	Maintained dose from titration period[14]		

Summary of Clinical Efficacy Data

Clinical trials have demonstrated **Encaleret**'s ability to normalize key biochemical markers in patients with ADH1.

Table 4: Summary of Biochemical Responses to **Encaleret** in ADH1 Clinical Trials

Parameter	Baseline (on Standard of Care)	Post-Encaleret Treatment	Source
Albumin-Corrected Blood Calcium	Low (Mean: 7.1 ± 0.4 mg/dL)	Normalized and maintained in the normal range (8.4–10.2 mg/dL)[3][15]	[3][15]
24-Hour Urinary Calcium	High (Mean: 384 ± 221 mg/24h)	Reduced to within the normal range (<250-300 mg/24h)[3][15]	[3][15]
Intact Parathyroid Hormone (PTH)	Low (Mean: 6.3 ± 7.8 pg/mL)	Increased to within the normal range (15–65 pg/mL)[3][15]	[3][15]
Blood Phosphorus	High end of normal/elevated	Decreased[3]	[3]

In the Phase 3 CALIBRATE study, 76% of participants on **Encaleret** achieved normal serum and urine calcium levels at 24 weeks, compared to 4% on standard therapy[16].

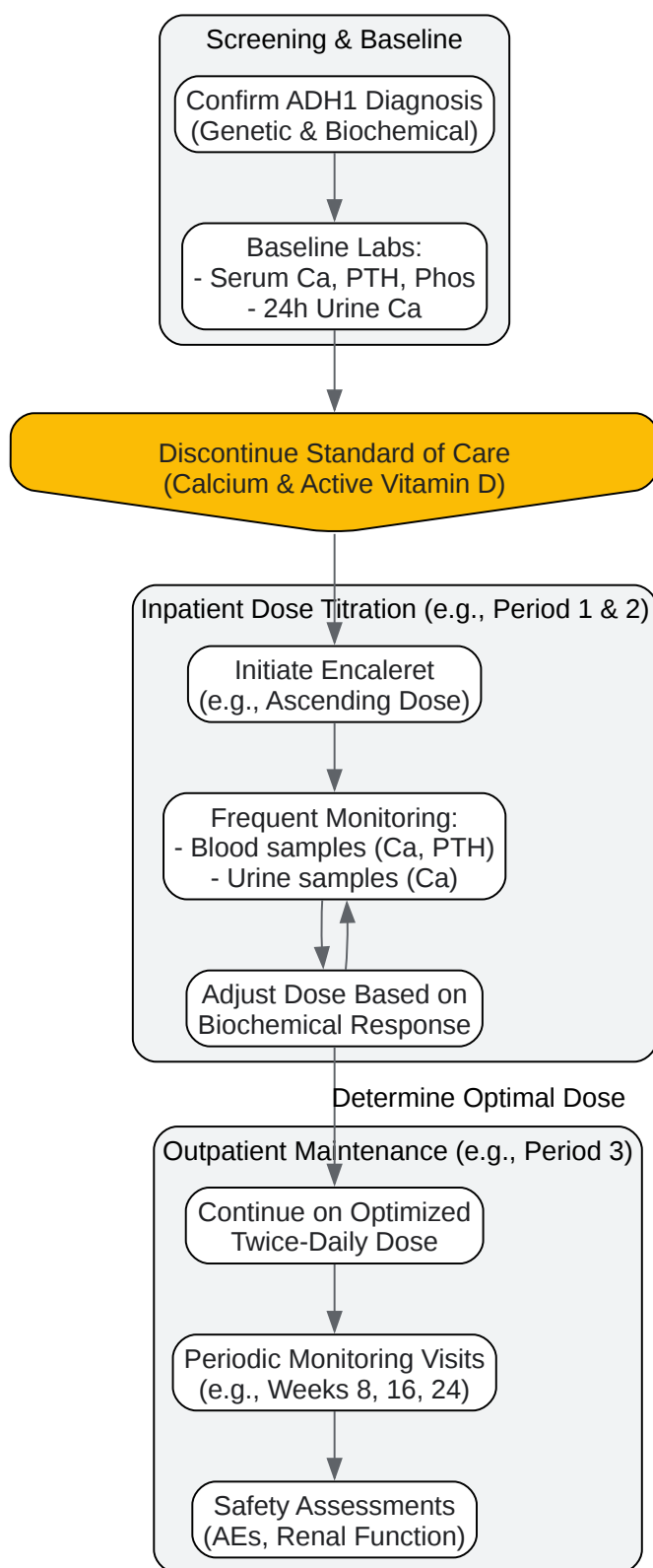
Experimental Protocols

Participant Enrollment and Baseline Assessment

- **Inclusion Criteria:** Participants typically had a confirmed pathogenic or likely pathogenic activating variant of the CASR gene and biochemical evidence of ADH1 (hypocalcemia, hypercalciuria, low PTH)[7][10]. For the CALIBRATE study, participants were 16 years of age or older[14].
- **Exclusion Criteria:** Common exclusions included recent hypocalcemic seizures, history of thyroid or parathyroid surgery, and use of certain medications like thiazide diuretics or strong CYP3A4 inhibitors[7][10].
- **Washout Period:** Prior to **Encaleret** administration, participants underwent a washout period where standard-of-care treatments, such as calcium and active vitamin D (calcitriol) supplements, were discontinued[3][8][9].

Dosing and Monitoring Workflow

The administration of **Encaleret** followed a carefully monitored protocol, especially during the initial inpatient dose-finding phases.



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Figure 2: Workflow for **Encaleret** Administration and Monitoring.

Key Biomarker Assessments

- Blood Samples:
 - Albumin-Corrected Serum Calcium: Measured frequently, especially during dose titration, to monitor for hypo- and hypercalcemia and to guide dose adjustments[3].
 - Intact Parathyroid Hormone (PTH): Assessed to confirm the mechanism of action, with an expected increase from baseline[3].
 - Other Markers: Blood phosphorus, magnesium, 1,25-dihydroxy-vitamin D, and bone turnover markers (e.g., CTx, P1NP) were also monitored[3][10][15].
- Urine Samples:
 - 24-Hour Urinary Calcium Excretion: A key efficacy endpoint, measured to assess the reduction of hypercalciuria[3][16].
 - Fractional Excretion of Calcium: Calculated to assess renal calcium handling[12][13].
- Safety Monitoring:
 - Adverse events were recorded throughout the trials. Treatment-related adverse events included transient and mild hypophosphatemia or hypercalcemia, which typically resolved with dose adjustment[3][11].
 - Renal function was monitored, and in the Phase 2b study, pre-existing renal calcifications did not worsen[3].

Methodologies for Biomarker Analysis

While specific assay manufacturers are not consistently reported in the available literature, the analysis of key biomarkers would follow standard clinical laboratory protocols.

- Serum Calcium: Typically measured using colorimetric assays on automated clinical chemistry analyzers. Values are corrected for serum albumin concentration using a standard formula (e.g., Bazell's formula).

- Intact PTH: Measured using two-site immunoassays (e.g., ELISA or chemiluminescent immunoassay) that detect the full, biologically active PTH (1-84) molecule.
- 24-Hour Urine Calcium: Requires a complete 24-hour urine collection. The total calcium content is measured, and the result is reported as mg/24 hours.
- Bone Turnover Markers: Serum C-telopeptide (CTx) and procollagen type 1 N-propeptide (P1NP) are measured using specific immunoassays to assess bone resorption and formation, respectively[10].

These notes and protocols are intended to provide a comprehensive summary based on available clinical trial data. Researchers should always refer to the specific, detailed study protocols for conducting their own investigations.

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- To cite this document: BenchChem. [Encaleret in Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#encaleret-dosage-and-administration-in-clinical-trials]

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